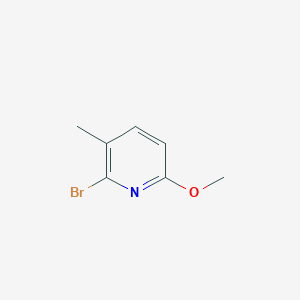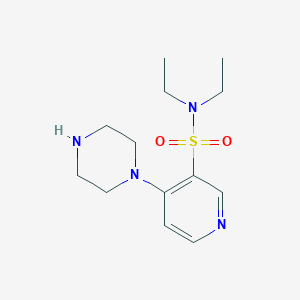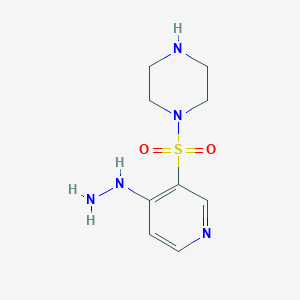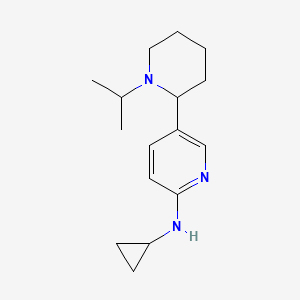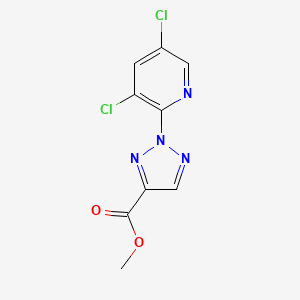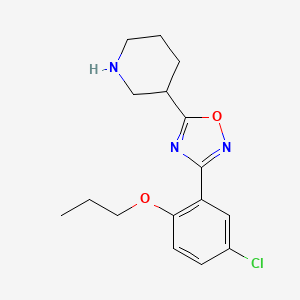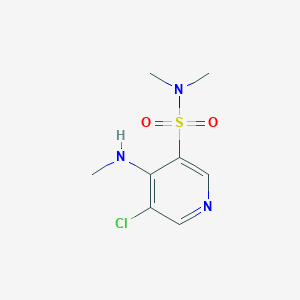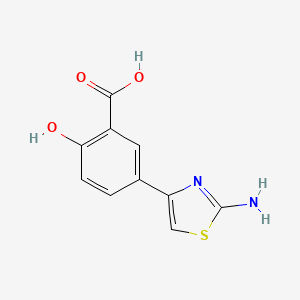
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a hydroxybenzoic acid moiety, which is a benzene ring substituted with a hydroxyl group and a carboxylic acid group. This unique structure imparts a variety of chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid typically involves the reaction of 2-aminothiazole with salicylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-aminothiazole is reacted with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the hydroxybenzoic acid moiety.
Salicylic Acid: Contains the hydroxybenzoic acid moiety but lacks the aminothiazole ring.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is unique due to the combination of the aminothiazole and hydroxybenzoic acid moieties. This unique structure imparts a range of chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C10H8N2O3S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c11-10-12-7(4-16-10)5-1-2-8(13)6(3-5)9(14)15/h1-4,13H,(H2,11,12)(H,14,15) |
InChI-Schlüssel |
AHYMLGMKOLOTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


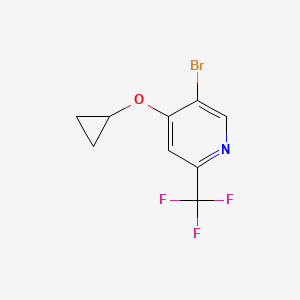
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
